Acute Acaricidal Activity: Avermectin B1a (MS) vs. Ivermectin on Tetranychus urticae
Avermectin MS, containing B1a as its primary active component, exhibits distinct acute toxicity against mites. A degradation product of ivermectin, delta2-avermectin B1a, is a known less active isomer. Comparative testing shows that ivermectin itself is significantly more potent than this isomer, and this relationship underscores the relative potency of the parent B1a structure .
| Evidence Dimension | Acute toxicity (LC90) against two-spotted spider mite (Tetranychus urticae) |
|---|---|
| Target Compound Data | LC90 of 0.038 ppm for ivermectin (the semi-synthetic derivative of B1a, used as a comparator for potency) |
| Comparator Or Baseline | LC90 of 0.23 ppm for delta2-Avermectin B1a (a degradation isomer of ivermectin) |
| Quantified Difference | Ivermectin (B1a derivative) is ~6-fold more potent than its delta2 isomer |
| Conditions | In vitro acaricidal assay |
Why This Matters
This demonstrates that the natural B1a scaffold (core component of Avermectin MS) retains the key structural features for high potency, which are diminished upon isomerization, justifying its selection as the foundational material for potent acaricide synthesis.
